Cas no 1489-57-2 (1,3-Cyclohexadiene,2-methyl-)

1,3-Cyclohexadiene,2-methyl- 化学的及び物理的性質
名前と識別子
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- 1,3-Cyclohexadiene,2-methyl-
- 2-methylcyclohexa-1,3-diene
- 4,5-dihydrotoluene
- 2-methyl-1,3-cyclohexadiene
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- MDL: MFCD34597098
- インチ: InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h3,5-6H,2,4H2,1H3
- InChIKey: XMWINMVFKPHMJB-UHFFFAOYSA-N
- SMILES: CC1=CCCC=C1
計算された属性
- 精确分子量: 94.0783
- 同位素质量: 94.078
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 107
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 密度みつど: 0.8260
- Boiling Point: 105.68°C (estimate)
- フラッシュポイント: 3.1°C
- Refractive Index: 1.4662
- PSA: 0
- LogP: 2.28270
1,3-Cyclohexadiene,2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1198458-1g |
2-Methyl-1,3-cyclohexadiene |
1489-57-2 | 95% | 1g |
$1375 | 2024-07-19 | |
eNovation Chemicals LLC | Y1198458-1g |
2-Methyl-1,3-cyclohexadiene |
1489-57-2 | 95% | 1g |
$1375 | 2025-02-25 | |
eNovation Chemicals LLC | Y1198458-1g |
2-Methyl-1,3-cyclohexadiene |
1489-57-2 | 95% | 1g |
$1375 | 2025-03-01 |
1,3-Cyclohexadiene,2-methyl- 関連文献
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1. Alkylation of tricarbonyliron complexes by trimethylsilyl cyanide: synthetic and kinetic studiesRikki P. Alexander,Tony D. James,G. Richard Stephenson J. Chem. Soc. Dalton Trans. 1987 2013
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Kurt W. Egger,Thomas Ll. James J. Chem. Soc. B 1971 348
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3. Organometallic compounds in organic synthesis. Part 14. Tricarbonyliron as lateral control group in the selective alkaline hydrolysis of some cyclohexa-1,3-diene carboxylic estersB. M. Ratnayake Bandara,Arthur J. Birch,Warwick D. Raverty J. Chem. Soc. Perkin Trans. 1 1982 1763
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4. Reactions of co-ordinated ligands. Part 16. The oxidative–addition of hexafluorobut-2-yne and 3,3,3-trifluoroprop-1-yne to tricarbonyl(1,3- diene)-iron and -ruthenium and tricarbonyl(diphenyl-o-styrylphosphine)-iron complexes: crystal and molecular structure of [Ru(CO)2{P(OCH2)3CMe}(C6H8)(C4F6)2]Martin Bottrill,Robert Davies,Richard Goddard,Michael Green,Russell P. Hughes,Brian Lewis,Peter Woodward J. Chem. Soc. Dalton Trans. 1977 1252
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5. Synthesis of substituted dibenzophospholes. Part 5. Synthesis of intermediates for 4-and 6-aryl substituentsNabeel H. Buttrus,John Cornforth,Peter B. Hitchcock,Ashok Kumar,Alan S. Stuart J. Chem. Soc. Perkin Trans. 1 1987 851
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Ruchi Gaur,Lallan Mishra,M. Aslam Siddiqi,Burak Atakan RSC Adv. 2014 4 33785
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Ilona Jipa,Katya Danova,Nadejda Popovska,M. Aslam Siddiqi,Rehan A. Siddiqui,Burak Atakan,Till Cremer,Florian Maier,Hubertus Marbach,Hans-Peter Steinrück,Frank W. Heinemann,Ulrich Zenneck J. Mater. Chem. 2011 21 3014
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8. Organometallic compounds in organic synthesis. Part 14. Tricarbonyliron as lateral control group in the selective alkaline hydrolysis of some cyclohexa-1,3-diene carboxylic estersB. M. Ratnayake Bandara,Arthur J. Birch,Warwick D. Raverty J. Chem. Soc. Perkin Trans. 1 1982 1763
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9. Addition of hexafluorobut-2-yne to co-ordinated 1,3-dienes; crystal structures of the adducts [Ru(CO)2{P(OCH2)3CMe}(C6H8)(C4F6)2] and [Fe(CO)2{P(OCH2)3CMe}(C7H8)(C4F6)2]Martin Bottrill,Richard Goddard,Michael Green,Russell P. Hughes,Malcolm K. Lloyd,Brian Lewis,Peter Woodward J. Chem. Soc. Chem. Commun. 1975 253
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10. Absolute configuration of some tricarbonyl(cyclohexadiene)iron complexesArthur J. Birch,Warwick D. Raverty,G. Richard Stephenson J. Chem. Soc. Chem. Commun. 1980 857
1,3-Cyclohexadiene,2-methyl-に関する追加情報
2-Methyl-1,3-Cyclohexadiene (CAS No. 1489-57-2): A Comprehensive Overview
2-Methyl-1,3-cyclohexadiene (CAS No. 1489-57-2) is a versatile organic compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, and recent research advancements.
Chemical Properties: 2-Methyl-1,3-cyclohexadiene is a colorless liquid with a characteristic odor. It has a molecular formula of C7H10 and a molecular weight of 94.15 g/mol. The compound is known for its conjugated diene structure, which makes it highly reactive and useful in various chemical reactions. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but is insoluble in water.
Synthesis Methods: There are several methods to synthesize 2-methyl-1,3-cyclohexadiene. One common approach involves the dehydrogenation of cyclohexene derivatives. For instance, the reaction of 2-methylcyclohexene with a suitable dehydrogenating agent such as palladium on carbon (Pd/C) can yield 2-methyl-1,3-cyclohexadiene. Another method involves the cyclization of linear dienes through catalytic processes. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes using biocatalysts and mild reaction conditions.
Applications in Organic Synthesis: The unique conjugated diene structure of 2-methyl-1,3-cyclohexadiene makes it an excellent starting material for various organic transformations. It is widely used in Diels-Alder reactions to form cyclohexene derivatives, which are valuable intermediates in the synthesis of complex organic molecules. Additionally, it can undergo hydrogenation to produce 2-methylcyclohexane, a compound with applications in the fragrance and flavor industries.
Pharmaceutical Applications: In the pharmaceutical industry, 2-methyl-1,3-cyclohexadiene serves as a key intermediate in the synthesis of several drugs and drug candidates. Its reactivity allows for the introduction of functional groups that are crucial for the biological activity of these compounds. Recent studies have explored its potential in the development of new antiviral and anticancer agents. For example, researchers at the University of California have reported the use of 2-methyl-1,3-cyclohexadiene-derived compounds in the synthesis of novel antiviral agents with promising activity against influenza viruses.
Mechanistic Studies: Understanding the reactivity and mechanism of reactions involving 2-methyl-1,3-cyclohexadiene is crucial for optimizing its use in synthetic processes. Recent computational studies have provided insights into the electronic structure and reactivity patterns of this compound. These studies have revealed that the presence of the methyl group at the 2-position significantly influences the electronic distribution and reactivity profile of the molecule. This knowledge can be leveraged to design more efficient synthetic routes and improve reaction yields.
Safety and Handling: While 2-methyl-1,3-cyclohexadiene is generally considered safe for laboratory use when proper precautions are taken, it is important to handle it with care due to its reactivity and potential for forming explosive mixtures with air. Users should wear appropriate personal protective equipment (PPE) such as gloves and goggles and work in well-ventilated areas or fume hoods.
FUTURE DIRECTIONS: The future prospects for 2-methyl-1,3-cyclohexadiene are promising. Ongoing research aims to expand its applications in sustainable chemistry by developing more efficient and environmentally friendly synthesis methods. Additionally, there is growing interest in exploring its potential as a building block for new materials with unique properties. As our understanding of this compound continues to deepen, it is likely to play an increasingly important role in various scientific and industrial fields.
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